Bradykinin potentiator C
Overview
Description
Bradykinin potentiator C is a peptide derived from the venom of the Bothrops jararaca snake. It is known for its ability to enhance the effects of bradykinin, a peptide that promotes vasodilation and lowers blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin potentiator C involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions: Bradykinin potentiator C undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like DCC and HOBt.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Bradykinin potentiator C has a wide range of scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigated for its role in modulating biological processes such as inflammation and blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension and chronic pain.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
Bradykinin potentiator C enhances the effects of bradykinin by inhibiting the degradation of bradykinin by angiotensin-converting enzyme (ACE). This inhibition leads to prolonged vasodilation and a consequent decrease in blood pressure. The peptide binds to ACE, preventing it from cleaving bradykinin, thereby increasing the levels of bradykinin in the bloodstream. This mechanism involves the interaction of this compound with the active site of ACE, blocking its enzymatic activity .
Comparison with Similar Compounds
- Bradykinin potentiator A
- Bradykinin potentiator B
- Bradykinin potentiator D
Comparison: Bradykinin potentiator C is unique among its analogs due to its specific amino acid sequence and its high potency in inhibiting ACE. While other bradykinin-potentiating peptides also enhance the effects of bradykinin, this compound has been shown to have a more prolonged and potent effect on vasodilation and blood pressure reduction. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCUHXRTRCBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N11O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404710 | |
Record name | Bradykinin potentiator C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30953-20-9 | |
Record name | Bradykinin potentiator C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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